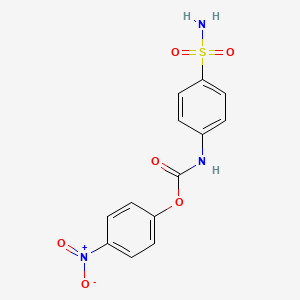
4-Nitrophenyl (4-sulfamoylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (4-sulfamoylphenyl)carbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-sulfamoylphenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 4-sulfamoylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of 4-sulfamoylphenylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Nucleophilic Substitution: Various substituted carbamates.
Reduction: 4-Aminophenyl (4-sulfamoylphenyl)carbamate.
Hydrolysis: 4-Nitrophenol and 4-sulfamoylphenylamine.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (4-sulfamoylphenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity . The nitrophenyl group can also participate in redox reactions, enhancing the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but lacks the sulfamoyl group.
4-Sulfamoylphenyl carbamate: Similar structure but lacks the nitrophenyl group.
4-Nitrophenyl chloroformate: Precursor used in the synthesis of 4-Nitrophenyl (4-sulfamoylphenyl)carbamate.
Uniqueness
This compound is unique due to the presence of both nitrophenyl and sulfamoyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24727-18-2 |
|---|---|
Fórmula molecular |
C13H11N3O6S |
Peso molecular |
337.31 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(4-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C13H11N3O6S/c14-23(20,21)12-7-1-9(2-8-12)15-13(17)22-11-5-3-10(4-6-11)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Clave InChI |
PDSKLNRXHPPMRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)

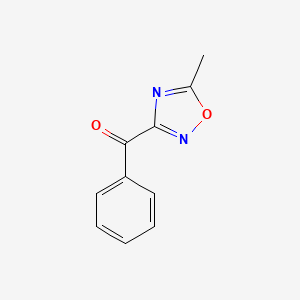
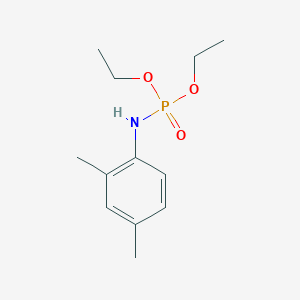
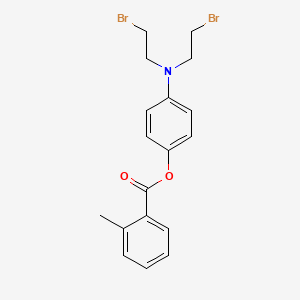
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
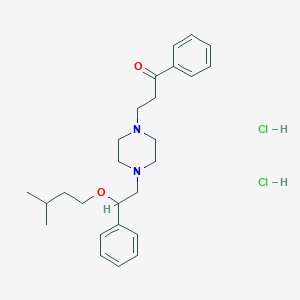
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
